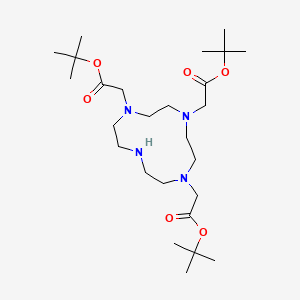

DO3A tert-Butylester

Übersicht

Beschreibung

Es dient als Vorläufer für die Synthese verschiedener Chelatbildner und Magnetresonanztomographie (MRT)-Kontrastmittel .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DO3A-t-Bu-Ester erfolgt typischerweise durch die Reaktion von Cyclen (1,4,7,10-Tetraazacyclododecan) mit tert-Butylbromessigsäure. Diese Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig Natriumhydrid oder Kaliumcarbonat als Base verwendet werden. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Stickstoffatome von Cyclen die Kohlenstoffatome von tert-Butylbromessigsäure angreifen und das gewünschte Produkt bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen erfolgt die Produktion von DO3A-t-Bu-Ester nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

DO3A-t-Bu-Ester unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die tert-Butylestergruppen können durch nucleophile Substitution durch andere funktionelle Gruppen ersetzt werden.

Entschützungsreaktionen: Die tert-Butylestergruppen können unter sauren Bedingungen, typischerweise unter Verwendung von Trifluoressigsäure, entfernt werden, um die entsprechenden Carbonsäurederivate zu erhalten.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Natriumhydrid oder Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid.

Entschützung: Trifluoressigsäure in Dichlormethan.

Hauptprodukte, die gebildet werden

Substitution: Verschiedene funktionalisierte Derivate von DO3A.

Entschützung: 1,4,7,10-Tetraazacyclododecan-1,4,7-tris(essigsäure).

Wissenschaftliche Forschungsanwendungen

DO3A-t-Bu-Ester hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung verschiedener diagnostischer und therapeutischer Mittel verwendet.

Wirkmechanismus

Der Wirkmechanismus von DO3A-t-Bu-Ester und seinen Derivaten beinhaltet die Bildung stabiler Komplexe mit Metallionen. Die Stickstoffatome im makrocyclischen Ring koordinieren mit den Metallionen und bilden ein stabiles Chelat. Diese Chelatbildung erhöht die Löslichkeit und Stabilität der Metallionen und macht sie für verschiedene Anwendungen geeignet, einschließlich Bildgebung und Therapie .

Wissenschaftliche Forschungsanwendungen

DO3A-t-Bu-ester has numerous applications in scientific research:

Wirkmechanismus

Target of Action

DO3A tert-Butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate or DO3A-t-Bu-ester, is a macrocyclic chelating agent . It is primarily used to form stable and inert complexes with metal ions, particularly β−-emitting radionuclides like 90 Y, 177 Lu , and trivalent ions like Gd (III) . These complexes are widely employed in nuclear medicine protocols and as contrast agents in magnetic resonance imaging .

Mode of Action

The compound’s mode of action involves the formation of stable complexes with metal ions . The free secondary amino group of DO3A tert-Butyl ester can be derivatized to conjugate the macrocycle to target-specific biomolecules . This allows the compound to bind to its targets and induce changes in their properties .

Biochemical Pathways

The biochemical pathways affected by DO3A tert-Butyl ester are primarily related to its role as a chelating agent. By forming stable complexes with metal ions, it can influence the distribution and availability of these ions within biological systems . The downstream effects of this action can vary depending on the specific ions involved and their roles within the organism.

Pharmacokinetics

The pharmacokinetics of DO3A tert-Butyl ester are influenced by its chemical properties and the nature of the complexes it forms . The compound exhibits high metabolic stability in plasma . It exhibits rapid pharmacokinetics in mice with excretion mainly through the urinary system .

Result of Action

The molecular and cellular effects of DO3A tert-Butyl ester’s action are largely dependent on the specific metal ions it complexes with and the biomolecules it targets . For instance, when used in PET imaging of cancer, the compound can help visualize tumors .

Action Environment

The action, efficacy, and stability of DO3A tert-Butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . Furthermore, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DO3A-t-Bu-ester typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of cyclen attack the carbon atoms of tert-butyl bromoacetate, forming the desired product .

Industrial Production Methods

In industrial settings, the production of DO3A-t-Bu-ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

DO3A-t-Bu-ester undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution.

Deprotection Reactions: The tert-butyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Substitution: Various functionalized derivatives of DO3A.

Deprotection: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid).

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

DOTA (1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure): Ein weit verbreiteter Chelatbildner mit vier Essigsäuregruppen.

DO2A (1,4,7,10-Tetraazacyclododecan-1,4,7-tris(essigsäure): Ähnlich wie DO3A, jedoch mit einer Essigsäuregruppe weniger.

Einzigartigkeit

DO3A-t-Bu-Ester ist aufgrund seiner drei tert-Butylestergruppen einzigartig, die für sterische Hinderung sorgen und die Stabilität der Verbindung erhöhen. Dies macht es besonders nützlich in Anwendungen, bei denen Stabilität und Löslichkeit entscheidend sind .

Eigenschaften

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVTLJFPDOJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459679 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-91-3 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.